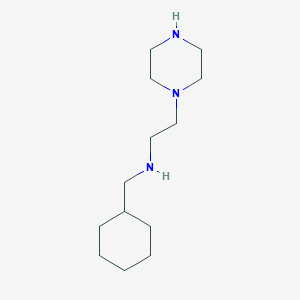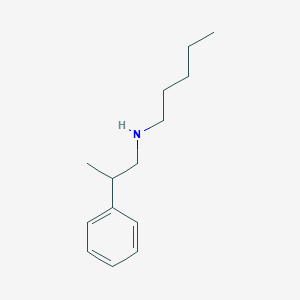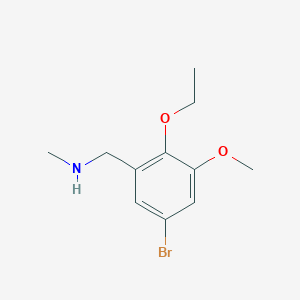
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a cyclic amide that has a furan ring attached to a cyclopentane ring, with a phenyl group and a carboxamide group also present in the molecule.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been studied for its potential use as a fluorescent probe for imaging cellular structures.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. These effects may contribute to the neuroprotective and anticancer properties of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase, which help to protect cells from oxidative damage. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has also been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the immune response. In addition, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is also relatively easy to synthesize in large quantities, making it suitable for high-throughput screening assays. However, one limitation of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. One area of interest is the development of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the elucidation of the precise mechanism of action of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, which may lead to the discovery of new therapeutic targets. Additionally, N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide may have applications in other scientific fields such as materials science and environmental chemistry, which could be explored in future research.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide involves the reaction of 2-furylmethylamine with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenyl isocyanate to form N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide. This method has been optimized to produce high yields of pure N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide, making it suitable for large-scale production.
Propriétés
Nom du produit |
N-(2-furylmethyl)-1-phenylcyclopentanecarboxamide |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C17H19NO2/c19-16(18-13-15-9-6-12-20-15)17(10-4-5-11-17)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,18,19) |
Clé InChI |
UYHUDHREVYGIJR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)

![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)



